4-(3-Formylphenyl)-2-methylbenzonitrile
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Overview
Description
4-(3-Formylphenyl)-2-methylbenzonitrile is an organic compound that features a formyl group and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-2-methylbenzonitrile typically involves the formylation of 2-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, where 2-methylbenzonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-2-methylbenzonitrile.
Reduction: 4-(3-Aminophenyl)-2-methylbenzonitrile.
Substitution: 4-(3-Nitrophenyl)-2-methylbenzonitrile or 4-(3-Halophenyl)-2-methylbenzonitrile.
Scientific Research Applications
4-(3-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
3-Formylphenylboronic acid: Similar in structure but with the formyl group in a different position on the benzene ring.
Properties
Molecular Formula |
C15H11NO |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(3-formylphenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11-7-14(5-6-15(11)9-16)13-4-2-3-12(8-13)10-17/h2-8,10H,1H3 |
InChI Key |
NGDAPFNOCHARIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)C#N |
Origin of Product |
United States |
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